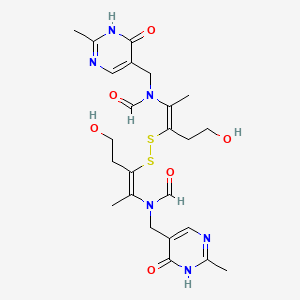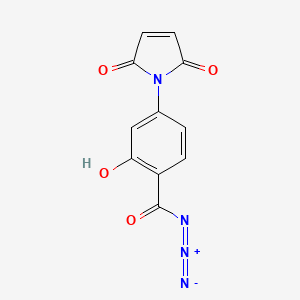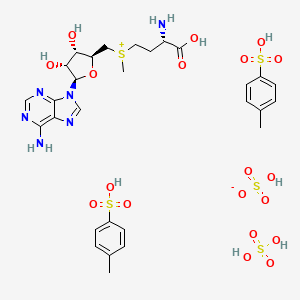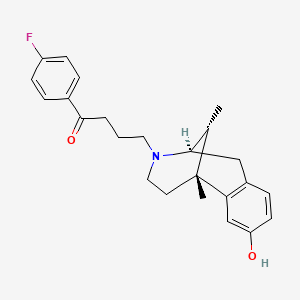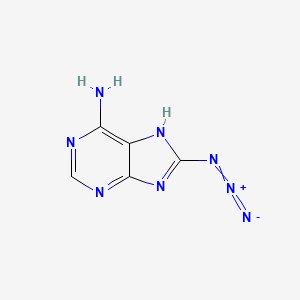![molecular formula C19H18N4O2S B1229989 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione](/img/structure/B1229989.png)
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzothiazol-2-ylhydrazo)-1-(4-ethylphenyl)pyrrolidine-2,5-dione is a member of pyrrolidines.
Scientific Research Applications
Antibacterial Activity
Compounds related to 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione demonstrate significant antibacterial properties. For instance, Mannich bases derived from similar structures have been found to be effective against various bacteria, indicating potential for use in treating bacterial infections (Vartale et al., 2008).
Anticonvulsant Activities
Derivatives of benzothiazole, similar to the compound , have been synthesized and tested for their anticonvulsant activities. These studies suggest that these compounds could be potential candidates for developing new antiepileptic drugs (Malik et al., 2014).
Antimicrobial and Antiviral Activities
The benzothiazole derivatives show promise in antimicrobial and antiviral applications. They have been observed to exhibit significant activity against various microbial strains, suggesting their potential as broad-spectrum antimicrobial agents (Badahdah et al., 2015).
Fluorescent Chemosensors
Certain benzothiazole derivatives have been utilized as efficient reversible colorimetric and fluorescent chemosensors. This suggests potential applications in detecting specific ions or molecules, which is valuable in various fields including environmental monitoring and diagnostic assays (Zhang et al., 2020).
Organic Electronics
Benzothiazole end-capped small molecules, sharing structural similarities with the compound , have been designed for use in organic electronics. These compounds demonstrate potential in applications like organic photovoltaics and light-emitting devices (Sonar et al., 2013).
Type II Diabetes Inhibitory Activity
Some benzothiazole derivatives have shown promising results as inhibitors of enzymes relevant to Type II diabetes. This suggests potential therapeutic applications in the management of diabetes (Mor et al., 2019).
properties
Product Name |
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione |
|---|---|
Molecular Formula |
C19H18N4O2S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H18N4O2S/c1-2-12-7-9-13(10-8-12)23-17(24)11-15(18(23)25)21-22-19-20-14-5-3-4-6-16(14)26-19/h3-10,15,21H,2,11H2,1H3,(H,20,22) |
InChI Key |
DOISQXLKUHAYKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B1229906.png)
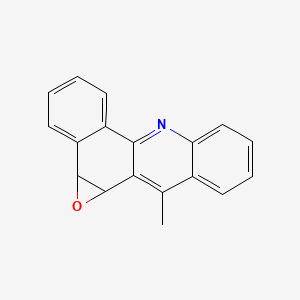

![3-(5,10-dihydrothieno[2,3-c][2]benzothiepin-10-yl)-N,N-dimethylpropan-1-amine](/img/structure/B1229910.png)
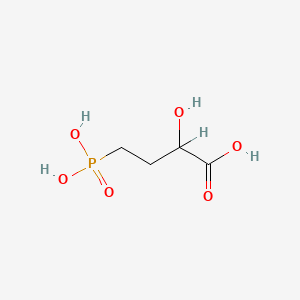
![N-ethyl-N-(2-ethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1229916.png)
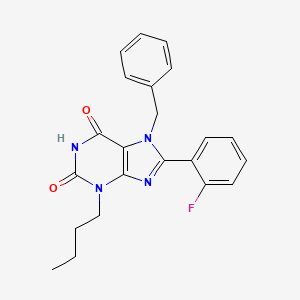
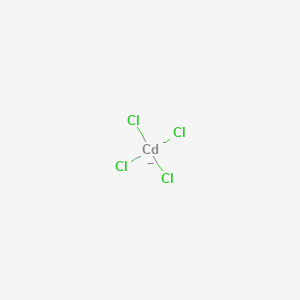
![3-(1,3-benzodioxol-5-ylmethyl)-7-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1229923.png)
